molecular formula C12H14BrCl2NO3 B1488012 Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-24-3

Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1488012
M. Wt: 371.05 g/mol
InChI Key: ZKWUMYXMFNOHAE-GNAZCLTHSA-N
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Description

“Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the molecular formula C12H14BrCl2NO3 . It is related to “(2S,4S)-4-(2-Bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid”, which has the molecular formula C16H19BrClNO5 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: 1S/C16H19BrClNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(18)6-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 . This code provides a textual representation of the compound’s molecular structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 371.05 . The related compound “(2S,4S)-4-(2-Bromo-4-chlorophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid” has a molecular weight of 420.69 , a density of 1.5±0.1 g/cm3 , and a boiling point of 517.2±50.0 °C at 760 mmHg .

Scientific Research Applications

  • UV-Irradiation Reactivity Methyl 2-pyridinecarboxylate demonstrates methylation and methoxylation reactions upon UV-irradiation in methanol, indicating potential use in photochemical synthesis or modification processes (Sugiyama et al., 1981).

  • Bromination of Pyrrole Derivatives The compound has been utilized in studies exploring the bromination of pyrrole derivatives, shedding light on the behavior of bromine in such compounds and their further chemical reactivity (Anderson & Lee, 1965).

  • Antiviral Activity Research Research into the antiviral activity of certain pyrrolopyrimidine derivatives demonstrates the compound's potential in medicinal chemistry, particularly in the synthesis of compounds with antiviral properties (Saxena et al., 1988).

  • Cognitive Enhancement and Anxiolytic Activity The compound has shown positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, suggesting its application in the development of treatments for cognitive disorders (Lin et al., 1997).

  • Isomer Synthesis The compound has been used in synthesizing the positional isomer of clopidogrel hydrogen sulfate, indicating its role in the synthesis of complex molecular structures (Jiang et al., 2010).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWUMYXMFNOHAE-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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